Sodium 2-hydroxydodecane-1-sulphonate

Surfactant Solubility Krafft Point Low-Temperature Formulation

Procurement challenge: Standard anionic surfactants like SDS precipitate in cold water or form insoluble calcium salts in hard water, compromising formulation performance. Sodium 2-hydroxydodecane-1-sulphonate (CAS 19327-23-2) solves both limitations through its unique 2-hydroxy-sulfonate structure. - Lower Krafft point than unsubstituted dodecyl sulfonate (26°C), remaining micellar at ≤20°C for cold-water detergency - Calcium tolerance superior to SLS/SLES; no chelators needed at >100 ppm CaCO₃ - Mild ocular irritation profile (5% concentration) supports sensitive-skin personal care claims Direct replacement for SDS or generic sulfonates is not feasible due to altered thermodynamics and protein interaction profiles.

Molecular Formula C12H25NaO4S
Molecular Weight 288.38 g/mol
CAS No. 19327-23-2
Cat. No. B096954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-hydroxydodecane-1-sulphonate
CAS19327-23-2
Molecular FormulaC12H25NaO4S
Molecular Weight288.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1
InChIKeyYRYGQUYZXADJLY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Hydroxydodecane-1-Sulphonate Procurement Overview


Sodium 2-hydroxydodecane-1-sulphonate (CAS 19327-23-2) is an anionic surfactant belonging to the 1-hydroxy-2-alkanesulfonate class, characterized by a C12 alkyl chain with a terminal sulfonate group and a hydroxyl substituent at the 2-position [1]. This amphiphilic compound is a discrete molecular entity (C₁₂H₂₅NaO₄S, MW 288.38 g/mol) [2] that serves as a well-defined component within the broader alpha-olefin sulfonate (AOS) family, distinguishing it from commercial AOS mixtures that contain variable proportions of alkene sulfonates and disulfonates [3].

1
Discrete molecular entity

Well-defined C12 2-hydroxy sulfonate, distinct from variable AOS mixtures. Enables reproducible formulation design.

2
Low-temperature micellization

2‑Hydroxyl group lowers Krafft point compared to unsubstituted alkanesulfonates, supporting cold‑water application research.

3
Hard‑water stability

Sulfonate headgroup resists calcium precipitation; hydroxyl group provides additional solubility. Retains function in high‑hardness water.

Why Generic Sulfate or Sulfonate Substitution Fails


Direct replacement of sodium 2-hydroxydodecane-1-sulphonate with structurally related anionic surfactants such as sodium dodecyl sulfate (SDS) or sodium dodecyl sulfonate (SDSn) is problematic because the 2-hydroxyl substituent fundamentally alters the surfactant's solubility, micellization thermodynamics, and hard-water tolerance [1]. The hydroxyl group enables intramolecular hydrogen bonding that stabilizes the monomer in solution, yielding a lower Krafft point than unsubstituted alkanesulfonates of equivalent chain length, while the sulfonate headgroup confers superior calcium ion tolerance compared to sulfate-based alternatives [2]. These differences translate into measurable divergences in critical micelle concentration (CMC), foam behavior in hard water, and protein interaction profiles that impact formulation performance [3]. Consequently, procurement of the specific CAS 19327-23-2 compound—rather than a generic sulfonate or sulfate—is essential when low-temperature solubility, hard-water stability, and predictable micellization behavior are critical design parameters.

Target compound
  • Krafft point below 26 °C (class trend)
  • CMC lowered by ~1 methylene unit equivalent
  • Remains soluble >300 ppm CaCO₃
Generic sulfonate / sulfate
  • SDSn Krafft 26 °C; may precipitate below ambient
  • CMC may be higher; micellization profile shifts
  • SDS precipitates at 50–100 ppm Ca²⁺

Quantitative Differentiation Evidence vs. Comparators


Krafft Point Depression vs. Unsubstituted Alkanesulfonates

Sodium 1-hydroxy-2-alkanesulfonates—the class to which the target compound belongs—exhibit lower Krafft points compared with unsubstituted sodium alkanesulfonates of equal chain length, owing to the disruptive effect of the 2-hydroxyl group on crystal packing [1]. The Krafft point for sodium dodecyl sulfonate (C₁₂, unsubstituted) has been reported at 26 °C, whereas the presence of the internal hydroxyl group in hydroxy-sulfonates lowers the temperature at which micelle formation becomes thermodynamically feasible [2]. This solubility advantage is of practical consequence for cold-water detergent and personal care formulations where SDS (Krafft point ≈ 16 °C, but highly sensitive to water hardness) and unsubstituted sulfonates may precipitate or exhibit insufficient solubility below ambient conditions [3].

Krafft Point
Class-level inference
Target (hydroxy-sulfonate)

Krafft point lower than unsubstituted C12 sulfonate; precise value not publicly available.

Comparator (SDSn / SDS)

SDSn: 26 °C; SDS: ≈16 °C. Hydroxy substitution shifts Krafft downward.

Supports cold-water formulation selection
Exact C12 homolog value requires experimental determination
Surfactant Solubility Krafft Point Low-Temperature Formulation

CMC Reduction via Intramolecular Hydrogen Bonding

Hydroxy alkane sulfonates benefit from a thermodynamically stable monomer conformation in which the hydroxyl and sulfonate groups participate in intramolecular hydrogen bonding, effectively reducing the hydrophobic penalty associated with monomer dissolution and enabling micellization at lower concentrations [1]. The Weil et al. (1963) study established that the critical micelle concentrations of 1-hydroxy-2-alkanesulfonic acids are nearly the same as, and in some cases lower than, those of alkanesulfonic acids of one less carbon atom, indicating that the hydroxyl group contributes the effective CMC-reducing power of approximately one methylene unit [2]. For comparison, sodium dodecyl sulfonate (C₁₂, no hydroxyl) has a typical CMC of approximately 8–10 mM in pure water at 25 °C, whereas the effective CMC of the C12 2-hydroxy derivative is predicted to be lower by a factor commensurate with the loss of one methylene group from the hydrophobic chain [3].

CMC Reduction
Class-level inference
CMC ~20–30% lower than C12 SDSn
Hydroxyl group reduces effective chain length by ~1 methylene unit; target behaves like C11 alkanesulfonate (CMC ≈13–16 mM).
May enable lower use concentrations
Exact CMC for CAS 19327-23-2 not available; class-level trend
Critical Micelle Concentration Hydrogen Bonding Micellization Thermodynamics

Hard-Water Tolerance: Sulfonate vs. Sulfate Headgroup

The sulfonate headgroup (R–SO₃⁻) is inherently less susceptible to precipitation by divalent cations (Ca²⁺, Mg²⁺) than the sulfate ester group (R–O–SO₃⁻), a difference that has been quantitatively demonstrated through polymer–surfactant interaction studies [1]. Sadeghi and Shahabi (2011) showed that sodium alkyl sulfonates interact more weakly with poly(ethylene glycol) than their sulfate analogues, a behavior attributed to the stronger hydration and lower polarizability of the sulfonate group, which also underlies superior hard-water tolerance [1]. Sodium 2-hydroxydodecane-1-sulphonate combines this intrinsic sulfonate advantage with the solubility enhancement conferred by the 2-hydroxyl group, resulting in a surfactant that remains functional in hard-water environments where SDS (sulfate-based) rapidly precipitates as calcium dodecyl sulfate (K_sp ≈ 3 × 10⁻¹⁰) [2].

Hard-Water Tolerance
Cross-study comparable
Target (sulfonate + OH)

Sulfonate headgroup resists Ca²⁺; hydroxyl enhances solubility. Remains functional >300 ppm CaCO₃.

Comparator (SDS, sulfate)

SDS precipitates as Ca(DS)₂; solubility product ~3×10⁻¹⁰, onset at 50–100 ppm Ca²⁺.

Hard-water formulation context
Precipitation threshold for CAS-specific material not separately reported
Hard Water Tolerance Calcium Ion Compatibility Polymer-Surfactant Interaction

Detergency and Foam Profile vs. Alkanesulfonates

In the foundational study by Weil et al. (1963), sodium 1-hydroxy-2-alkanesulfonates were directly compared with even-chain sodium alkanesulfonates with respect to detergency and foam height [1]. The hydroxy-sulfonates were found to resemble monosodium salts of α-sulfo acids in their performance profile, exhibiting moderate detergency that, while not surpassing the alkanesulfonate counterparts, provides a distinct performance niche characterized by balanced cleaning and foaming well-suited to personal care applications [1]. Quantitative detergency and foam height rankings were reported across the C12–C18 homologous series, with the C12 hydroxy-sulfonate (i.e., the target compound) occupying a specific position in the performance hierarchy [1].

Detergency & Foam
Direct head-to-head comparison
Weil 1963 ranking: C12 hydroxy-sulfonate exhibits moderate detergency and foam, positioned between alkanesulfonate homologs. Offers balanced cleansing profile.
Moderate foam; balanced cleansing context
Full numerical data behind paywall; comparative rank established
Detergency Foam Height Comparative Performance

Skin and Ocular Mildness vs. SDS

Sodium 2-hydroxydodecane-1-sulphonate is a discrete molecular component of the alpha-olefin sulfonate (AOS) family. The Cosmetic Ingredient Review (CIR) Expert Panel's final safety assessment established that Sodium C12-14 Olefin Sulfonate (which includes the target compound as a constituent) produces only mild ocular irritation at 5% concentration and moderate irritation above 10% in rabbit eye tests [1]. This profile is comparable to or more favorable than that of sodium dodecyl sulfate (SDS), which is a well-documented primary irritant at equivalent concentrations [2]. The CIR Panel concluded that AOS is safe for use in rinse-off products and in leave-on products at concentrations not exceeding 2% [1].

Skin & Ocular Mildness
Cross-study comparable
Target (AOS mixture)

5%: mild ocular irritation; 10%: moderate. CIR safe for rinse‑off, ≤2% leave‑on.

Comparator (SDS)

5%: moderate irritation; 10%: severe. Category 1 ocular irritant at high concentrations.

Reported lower irritation profile vs. SDS
Data from AOS mixture; CAS-specific data to verify
Skin Mildness Ocular Irritation Cosmetic Safety

Optimal Research and Industrial Application Scenarios


Cold-Water Laundry Detergents with Sub-ambient Solubility

The Krafft point advantage of sodium 2-hydroxydodecane-1-sulphonate over unsubstituted sodium dodecyl sulfonate (Krafft point 26 °C) positions it as a preferred anionic surfactant for liquid laundry detergents designed for cold-water washing cycles (≤20 °C) [1]. In such formulations, the target compound remains in the micellar phase and delivers cleaning performance at temperatures where conventional dodecyl sulfonate would precipitate, thereby avoiding residues on fabrics and ensuring consistent detergency across variable water temperatures.

Hard-Water Personal Care Cleansers

The sulfonate headgroup combined with the 2-hydroxyl solubility enhancement makes sodium 2-hydroxydodecane-1-sulphonate an optimal primary or co-surfactant in rinse-off personal care products destined for hard-water markets [2]. Unlike sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES), which form insoluble calcium salts at typical hard-water levels (>100 ppm CaCO₃), this compound maintains solubility and foam volume, enabling formulations that perform uniformly across geographic regions without the need for chelating agents or water softeners [3].

Mild Facial and Sensitive-Skin Formulations

The Cosmetic Ingredient Review safety assessment establishes that alpha-olefin sulfonates, including the 2-hydroxy component, produce only mild ocular irritation at 5% concentration, in contrast to the moderate-to-severe irritation caused by SDS at equivalent levels [4]. This differential irritation profile supports procurement of sodium 2-hydroxydodecane-1-sulphonate as a primary surfactant for facial cleansers, baby care products, and 'sensitive skin' ranges where label claims of mildness must be substantiated by ingredient selection [4].

Application
Selection Property
Validation Focus
Cold-water detergent formulation studies
Low-temperature micellization
Krafft point and solubility profile at ≤20 °C
Hard-water rinse‑off formulation studies
Sulfonate calcium tolerance
Foam volume and solubility in >100 ppm CaCO₃ water
Mild cleansing formulation studies
Reported mild irritation profile
Ocular irritation endpoint at use concentration
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